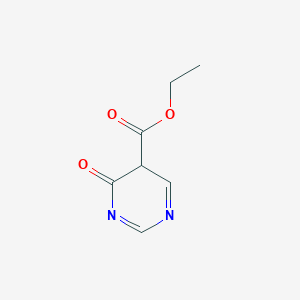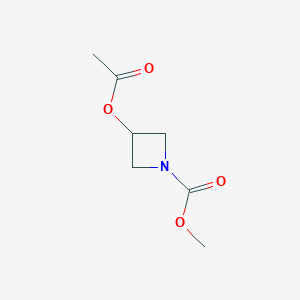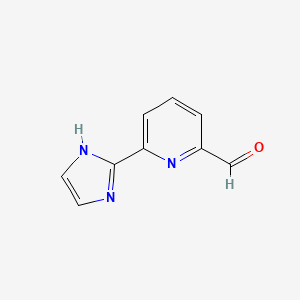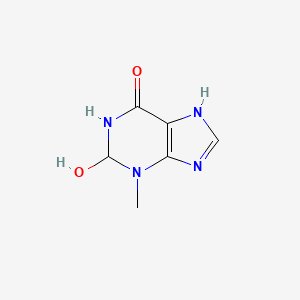
2-Hydroxy-3-methyl-2,3-dihydro-1H-purin-6(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3-methyl-2,3-dihydro-1H-purin-6(7H)-one is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly in the structure of nucleotides, which are the building blocks of DNA and RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-methyl-2,3-dihydro-1H-purin-6(7H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4,5-dicyano-1,3-oxazole with methylamine, followed by hydrolysis and cyclization to form the desired purine derivative. The reaction conditions often require careful control of temperature, pH, and solvent to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-3-methyl-2,3-dihydro-1H-purin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2,6-dioxo derivatives, while reduction can produce 2,3-dihydro derivatives. Substitution reactions can introduce various alkyl or acyl groups, leading to a diverse range of purine derivatives.
Aplicaciones Científicas De Investigación
2-Hydroxy-3-methyl-2,3-dihydro-1H-purin-6(7H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex purine derivatives and nucleotides.
Biology: The compound is studied for its role in nucleotide metabolism and its potential as a biochemical probe.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism.
Industry: It is used in the development of pharmaceuticals and agrochemicals, where its unique structure can impart specific biological activities.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-3-methyl-2,3-dihydro-1H-purin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can act as an inhibitor or substrate for these enzymes, affecting the synthesis and degradation of nucleotides. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base that pairs with cytosine in nucleic acids.
Hypoxanthine: An intermediate in the purine metabolism pathway.
Uniqueness
2-Hydroxy-3-methyl-2,3-dihydro-1H-purin-6(7H)-one is unique due to its specific substitution pattern and hydroxyl group, which confer distinct chemical and biological properties. Unlike adenine and guanine, which are primarily involved in genetic information storage, this compound’s unique structure allows for diverse applications in synthetic chemistry and medicinal research.
Propiedades
Fórmula molecular |
C6H8N4O2 |
|---|---|
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
2-hydroxy-3-methyl-2,7-dihydro-1H-purin-6-one |
InChI |
InChI=1S/C6H8N4O2/c1-10-4-3(7-2-8-4)5(11)9-6(10)12/h2,6,12H,1H3,(H,7,8)(H,9,11) |
Clave InChI |
VWLPWVZZYHNADQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(NC(=O)C2=C1N=CN2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-5-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11915318.png)
![7-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11915325.png)

![6-Azaspiro[2.5]octa-4,7-diene, 6-acetyl-1,1-dimethyl-](/img/structure/B11915333.png)

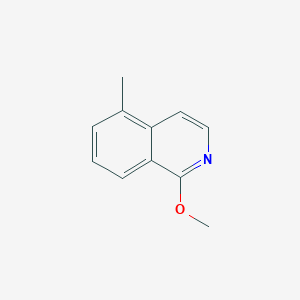

![trans-5-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-ol](/img/structure/B11915352.png)

